molecular formula C12H22N2O3 B6271441 3,3-dimethyl-decahydroquinoxalin-2-one, acetic acid CAS No. 2680533-09-7

3,3-dimethyl-decahydroquinoxalin-2-one, acetic acid

Cat. No.: B6271441
CAS No.: 2680533-09-7
M. Wt: 242.3
InChI Key:
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Description

3,3-dimethyl-decahydroquinoxalin-2-one, acetic acid is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a quinoxaline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrazine ring The presence of the 3,3-dimethyl group and the decahydro configuration indicates a fully saturated structure, making it a decahydro derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-decahydroquinoxalin-2-one, acetic acid can be achieved through various synthetic routes One common method involves the cyclization of appropriate precursors under specific conditions For instance, the reaction of a suitable diamine with a diketone can lead to the formation of the quinoxaline core

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-decahydroquinoxalin-2-one, acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may lead to fully saturated derivatives.

Scientific Research Applications

3,3-dimethyl-decahydroquinoxalin-2-one, acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-decahydroquinoxalin-2-one, acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroquinoxalin-2-ones: These compounds share a similar quinoxaline core but differ in their degree of saturation and substitution patterns.

    Indole Derivatives: Although structurally different, indole derivatives also exhibit a wide range of biological activities and are used in similar research applications.

Uniqueness

3,3-dimethyl-decahydroquinoxalin-2-one, acetic acid is unique due to its fully saturated structure and the presence of the 3,3-dimethyl group. This configuration imparts specific chemical and physical properties that distinguish it from other quinoxaline derivatives and similar compounds.

Properties

CAS No.

2680533-09-7

Molecular Formula

C12H22N2O3

Molecular Weight

242.3

Purity

90

Origin of Product

United States

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